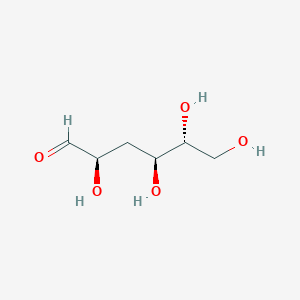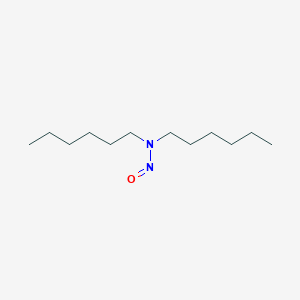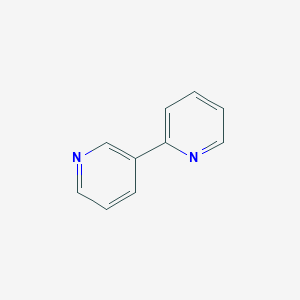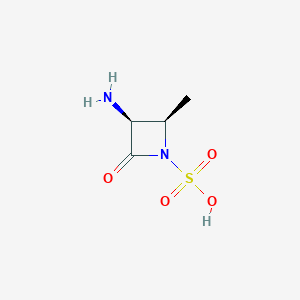
1,2-O-异丙基-α-D-木糖呋喃糖
概述
描述
盐酸佐尼泊利是一种强效且选择性的钠-氢交换器同工型-1 (NHE-1) 抑制剂。该化合物在维持各种哺乳动物细胞类型的细胞内 pH 稳态中起着至关重要的作用。NHE-1 主要在心脏中表达,在维持心肌细胞 pH 平衡方面至关重要。 盐酸佐尼泊利已被广泛研究用于其心脏保护作用,特别是在减少心肌缺血再灌注损伤方面 .
科学研究应用
盐酸佐尼泊利具有广泛的科学研究应用,包括:
化学: 用作研究钠-氢交换器抑制的模型化合物。
生物学: 研究其在细胞 pH 调节和离子转运机制中的作用。
医学: 研究其心脏保护作用,特别是在减少心肌梗塞和缺血再灌注损伤方面。
工业: 用于开发针对心血管疾病的新药
作用机制
盐酸佐尼泊利通过选择性抑制钠-氢交换器同工型-1 (NHE-1) 发挥作用。这种抑制阻止了钠离子与氢离子在细胞膜上的交换,从而维持细胞内 pH 平衡。分子靶标包括 NHE-1 蛋白,涉及的途径主要与离子转运和 pH 调节有关。 这种机制对于保护心肌细胞免受缺血损伤和减少梗塞面积至关重要 .
类似化合物:
瑞美泊利: 另一种具有类似心脏保护作用的 NHE-1 抑制剂。
卡里泊利: 以其对 NHE-1 的强效抑制和用于减少心肌损伤而闻名。
苯甲酰胍: 具有可比的 NHE-1 抑制活性的化合物。
盐酸佐尼泊利的独特性: 盐酸佐尼泊利因其对 NHE-1 的高选择性和效力而脱颖而出,IC50 值为 14 nM。它还表现出良好的药代动力学特征,包括中等的血浆蛋白结合和在临床前模型中 1.5 小时的半衰期。 这些特性使其成为研究和治疗应用中的宝贵工具 .
安全和危害
未来方向
The search for novel antihyperglycemic drugs is intense, and D-xylose, a derivative of 1,2-O-Isopropylidene-alpha-D-xylofuranose, has been found to increase the rate of glucose transport in a non-insulin-dependent manner in rat and human myotubes in vitro . This suggests potential future directions in the development of new treatments for type 2 diabetes mellitus.
准备方法
合成路线和反应条件: 盐酸佐尼泊利的合成涉及多个步骤,从核心吡唑结构的制备开始。关键步骤包括:
- 通过环化反应形成吡唑环。
- 通过偶联反应引入喹啉部分。
- 添加环丙基基团以增强选择性和效力。
- 最终形成盐酸盐以提高溶解度和稳定性。
工业生产方法: 盐酸佐尼泊利的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。该过程包括:
- 使用高纯度起始材料。
- 控制反应温度和压力。
- 有效的提纯技术,例如重结晶和色谱法。
- 质量控制措施,以确保一致性并符合监管标准 .
化学反应分析
反应类型: 盐酸佐尼泊利会发生各种化学反应,包括:
氧化: 该反应会修饰喹啉部分,可能会改变化合物的活性。
还原: 还原反应会影响吡唑环,影响化合物的整体稳定性。
取代: 取代反应,特别是在喹啉环上,会导致具有不同药理特性的衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 通常采用氯或溴等卤化剂。
主要形成的产物:
相似化合物的比较
Rimeporide: Another NHE-1 inhibitor with similar cardioprotective effects.
Cariporide: Known for its potent inhibition of NHE-1 and use in reducing myocardial injury.
Benzoylguanidine: A compound with comparable inhibitory activity on NHE-1.
Uniqueness of Zoniporide Hydrochloride: Zoniporide hydrochloride stands out due to its high selectivity and potency for NHE-1, with an IC50 value of 14 nM. It also exhibits a favorable pharmacokinetic profile, including moderate plasma protein binding and a half-life of 1.5 hours in preclinical models. These properties make it a valuable tool in both research and therapeutic applications .
属性
IUPAC Name |
(3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUQZVBVVJJRKM-XZBKPIIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885111 | |
| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20031-21-4 | |
| Record name | 1,2-O-Isopropylidene-α-D-xylofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20031-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020031214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-Xylofuranose, 1,2-O-(1-methylethylidene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2-O-Isopropylidene-α-D-xylofuranose a valuable starting material in carbohydrate chemistry?
A1: 1,2-O-Isopropylidene-α-D-xylofuranose is a readily available, inexpensive carbohydrate that can be easily transformed into more complex molecules. Its value lies in the presence of the isopropylidene protecting group, which selectively protects the 1,2-hydroxyl groups and allows for selective modifications at other positions. This enables chemists to access a wide range of structurally diverse carbohydrate derivatives. [, , , , ].
Q2: Can you give some examples of how 1,2-O-Isopropylidene-α-D-xylofuranose has been used to synthesize complex molecules?
A2: Certainly! Researchers have successfully transformed 1,2-O-Isopropylidene-α-D-xylofuranose into various valuable compounds. One notable example is its conversion into cyclic enamine derivatives. These derivatives serve as highly reactive intermediates that readily react with diverse nucleophiles (oxygen, nitrogen, sulfur, carbon-based nucleophiles, and even amino acids) []. This versatility makes it possible to create a library of structurally diverse, functionalized sugar molecules with potential applications in drug discovery and materials science.
Q3: What are some of the key reactions that 1,2-O-Isopropylidene-α-D-xylofuranose can undergo?
A3: 1,2-O-Isopropylidene-α-D-xylofuranose exhibits versatility in various reactions:
- Tosylation: It can be selectively tosylated at the 5-position, a crucial step in preparing it for further transformations. [, ].
- Intramolecular Cyclization: The 5-O-tosyl derivative can undergo base-catalyzed intramolecular cyclization to form a reactive cyclic enamine. This highly reactive intermediate is the key to accessing a variety of functionalized sugar derivatives [, ].
- Nucleophilic Attack: The cyclic enamine readily reacts with diverse nucleophiles in a regio- and stereospecific manner, leading to the formation of functionalized sugar derivatives with diverse structures [].
- Glycosylation: Appropriately protected derivatives can act as glycosyl donors in glycosylation reactions, enabling the construction of complex oligosaccharides [].
Q4: Are there any structural features of the molecules derived from 1,2-O-Isopropylidene-α-D-xylofuranose that make them potentially useful?
A4: Yes, the polycyclic sugar derivatives synthesized from 1,2-O-Isopropylidene-α-D-xylofuranose often possess constrained structures and dense functionalization. These features are particularly appealing in drug discovery, as they can contribute to increased target specificity, improved binding affinity, and enhanced pharmacological properties [].
Q5: Beyond drug discovery, are there other potential applications for these derivatives?
A5: The unique structural features of these carbohydrate derivatives, such as rigidity and defined stereochemistry, make them interesting candidates for applications in materials science. For example, they could potentially serve as chiral building blocks for synthesizing novel polymers, catalysts, or other materials with tailored properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)

![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)
![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)








![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
